Methoxy Canagliflozin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27FO6S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20?,22?,23?,24?,25-/m0/s1 |
InChI Key |
UKGXVMIGVXOCSH-ZPEXLHDISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Pathways and Chemical Origins of Methoxy Canagliflozin
Methodologies for the Preparation of Canagliflozin (B192856) Precursors and Analogues
The synthesis of Canagliflozin and its analogues often involves the construction of a C-aryl glycoside core. This intricate process can sometimes lead to the formation of methoxylated intermediates, depending on the chosen synthetic strategy.
Strategic Incorporation of Methoxy (B1213986) Moieties in Gliflozin Synthesis
In several synthetic routes developed for SGLT2 inhibitors like Canagliflozin, a methoxy group is strategically introduced at the anomeric center of the glucose moiety. This is often achieved by treating a protected gluconolactone (B72293) with an appropriate organometallic aryl species, followed by quenching with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgresearchgate.net For instance, a common approach involves the reaction of a silyl-protected gluconolactone with an aryllithium species, followed by treatment with methanesulfonic acid in methanol. wikipedia.orgresearchgate.net This results in the formation of a methoxy-containing intermediate, which is then subjected to further reactions to yield the final C-glucoside. The methoxy group in this context can serve to control the stereochemistry at the anomeric center and acts as a leaving group in a subsequent reductive demethoxylation step.
Role of "Methoxy Attack" in C-Aryl Glycoside Intermediate Formation
The formation of the methoxy-containing intermediate can be conceptualized as a "methoxy attack" on an oxocarbenium ion. After the initial C-C bond formation between the aryl group and the anomeric carbon of the gluconolactone, a hemiketal is formed. In the presence of methanol and an acid catalyst, this hemiketal can be protonated, leading to the loss of water and the formation of a resonance-stabilized oxocarbenium ion. A molecule of methanol can then act as a nucleophile and attack this electrophilic species, resulting in the formation of the more stable anomeric methoxy compound. This intermediate, often a mixture of α and β anomers, is a key precursor in certain synthetic pathways to Canagliflozin. nih.govacs.org
Formation of Methoxy Canagliflozin as a Synthetic Intermediate or Byproduct
The presence of this compound in the final product is undesirable and is therefore considered a process-related impurity. Its formation is a direct consequence of the synthetic route employed and the reaction conditions.
Regioselective Considerations in Methoxy Group Introduction during C-Arylation
The introduction of the methoxy group during the C-arylation step is a critical consideration. The regioselectivity of the arylation itself, which is the formation of the bond between the aryl moiety and the glucose ring, is paramount. In some syntheses, the regioselectivity of a lithiation reaction on the aromatic precursor is influenced by the presence of a methoxy group on the aromatic ring, which can direct the lithiation to an adjacent position through coordination with the lithium atom. acs.org While this pertains to a methoxy group on the aryl portion, the introduction of the anomeric methoxy group is a subsequent step that is generally not regioselective in the sense of choosing a position on the glucose ring, as it specifically occurs at the anomeric carbon (C-1). However, the stereoselectivity of the methoxy group introduction (α vs. β anomer) can be influenced by reaction conditions and the nature of the protecting groups on the glucose ring.
Impurity Profiling and Identification in Canagliflozin Synthesis
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the drug. researchgate.netaiu.edu.sygoogle.com this compound has been identified as a process-related impurity in the synthesis of Canagliflozin. synthinkchemicals.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify such impurities. researchgate.netaiu.edu.sy The presence of this compound is often a result of incomplete reductive demethoxylation of the methoxy-containing intermediate. Its structural elucidation is confirmed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net
Table 1: Selected Process-Related Impurities in Canagliflozin Synthesis
| Impurity Name | Type | Potential Origin |
| This compound | Process-related | Incomplete demethoxylation of a methoxy intermediate. |
| Dimer Impurity | Process-related | Side reaction during coupling or reduction steps. acs.orgresearchgate.net |
| Desfluoro Canagliflozin | Process-related | Use of desfluoro-starting material or defluorination during synthesis. researchgate.net |
| Canagliflozin α-Isomer | Process-related | Incomplete stereochemical control during C-glycosylation. |
Derivatization Techniques for this compound
Information regarding specific derivatization techniques applied to this compound is not extensively available in the scientific literature. The primary focus of research and process development is on the minimization and removal of this impurity rather than its further chemical modification. However, based on its chemical structure, which contains multiple hydroxyl groups and a methoxy ether linkage, standard chemical derivatization techniques could theoretically be applied for analytical or characterization purposes. These could include:
Acylation: The hydroxyl groups could be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride to form esters.
Silylation: The hydroxyl groups could be converted to silyl (B83357) ethers using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).
Glycosylation: The hydroxyl groups could potentially be further glycosylated.
It is important to reiterate that these are general possibilities, and specific, documented derivatization of this compound is not a common practice.
Structural Elucidation and Conformational Analysis of Methoxy Canagliflozin
Elucidation of Specific Isomeric Forms and Anomeric Configurations
The structural backbone of Methoxy (B1213986) Canagliflozin (B192856) is closely related to that of Canagliflozin, a C-glycoside. The key distinguishing feature is the presence of a methoxy group (-OCH₃) at the anomeric carbon of the glucose moiety, in place of the hydroxyl group (-OH) found in the parent molecule. The full chemical name for Methoxy Canagliflozin is D-Glucopyranoside, Methyl 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]Methyl]-4-Methylphenyl]-. nih.gov It is identified by the CAS number 1358581-37-9, with a molecular formula of C₂₅H₂₇FO₆S and a molecular weight of 474.54 g/mol . pharmaffiliates.comsynthinkchemicals.com
The presence of the methoxy group at the anomeric center introduces the possibility of two diastereomeric forms, known as anomers: the α-anomer and the β-anomer. These isomers differ in the stereochemical orientation of the methoxy group relative to the other substituents on the pyranose ring. In the context of Canagliflozin synthesis, the formation of the desired β-anomer is crucial for its biological activity. The unwanted α-anomer is typically removed during crystallization processes. researchgate.net
The characterization and differentiation of these anomers are accomplished using a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is often employed for the separation of these impurities from the main API. researchgate.net For definitive structural elucidation, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable. researchgate.net
Mass spectrometry techniques can also be utilized to differentiate between anomeric configurations by analyzing the fragmentation patterns of the ions in the gas phase. nih.gov While specific spectral data for this compound is not widely published in peer-reviewed literature, the analytical methodologies are well-established for Canagliflozin and its other impurities. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1358581-37-9 pharmaffiliates.comsynthinkchemicals.com |
| Molecular Formula | C₂₅H₂₇FO₆S pharmaffiliates.comsynthinkchemicals.com |
| Molecular Weight | 474.54 g/mol pharmaffiliates.comsynthinkchemicals.com |
| Appearance | Solid (presumed) |
| Nature | Process-related impurity of Canagliflozin synthinkchemicals.comresearchgate.netgoogle.comclearsynth.comadvbiopharm.com |
Impact of the Methoxy Group on Molecular Conformation and Stability
The introduction of a methoxy group at the anomeric position is expected to have a discernible impact on the molecular conformation and stability of the molecule compared to Canagliflozin. The conformation of the pyranose ring and the relative orientation of the aglycone moiety are critical for the molecule's interaction with its biological target.
In C-glycosides, the bond between the anomeric carbon and the aglycone is a C-C bond, which imparts greater stability against enzymatic hydrolysis compared to the C-O bond in O-glycosides. nih.gov The conformational preferences of C-glycosides are a subject of extensive research, with studies indicating similarities and differences compared to their O-glycoside counterparts. acs.orgacs.org
While specific experimental data on the conformational analysis of this compound is limited, the principles derived from studies on other C-aryl glycosides provide a framework for understanding these effects. nih.gov
Theoretical Modeling of this compound Stereoisomers
Theoretical modeling and computational chemistry serve as powerful tools to investigate the conformational landscapes of molecules like this compound and its stereoisomers. These methods can provide insights into the relative energies and stabilities of the α- and β-anomers.
Molecular mechanics and quantum mechanics calculations can be employed to generate potential energy surfaces and identify the most stable conformations. These studies can elucidate the preferred orientations of the aglycone relative to the sugar ring and the impact of the methoxy group on these preferences. For instance, computational models can predict the bond lengths, bond angles, and dihedral angles that define the low-energy conformations of the molecule.
In the broader context of SGLT2 inhibitors, computational approaches such as proteochemometric modeling have been used to identify novel inhibitors and understand their structure-activity relationships. nih.gov Similar models could be applied to this compound to predict its potential for interaction with the SGLT2 transporter and to compare its binding profile with that of Canagliflozin. Such studies could help in understanding whether the presence of the methoxy group significantly alters the binding affinity and selectivity.
Table 2: Representative Computational Parameters for Stereoisomer Analysis
| Parameter | α-Anomer (Hypothetical) | β-Anomer (Hypothetical) |
| Relative Energy (kcal/mol) | +1.5 | 0 |
| Dipole Moment (Debye) | 3.8 | 3.2 |
| Key Dihedral Angle (φ) | 60° | 180° |
| Key Dihedral Angle (ψ) | 45° | 55° |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.
Preclinical Pharmacokinetic and Metabolic Research of Methoxy Containing Gliflozin Analogues with Theoretical Application to Methoxy Canagliflozin
In Vitro Metabolic Stability Assessment using Microsomal and Hepatocyte Models
In vitro models using liver microsomes and hepatocytes are fundamental in preclinical drug development to predict a compound's metabolic fate in the body. thermofisher.comyoutube.com These systems contain the primary enzymes responsible for drug metabolism and can provide insights into a compound's intrinsic clearance and metabolic pathways. thermofisher.comyoutube.com For methoxy-containing gliflozins like canagliflozin (B192856), these studies are crucial for understanding their biotransformation.
Identification of Enzymes Involved in Methoxy (B1213986) Canagliflozin Biotransformation (Theoretical)
The primary route of metabolism for canagliflozin is O-glucuronidation, a phase II metabolic process. nih.govjnjmedicalconnect.comdrugbank.com This process is mainly facilitated by two key enzymes from the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily: UGT1A9 and UGT2B4. nih.govjnjmedicalconnect.comnih.gov
In addition to the major glucuronidation pathway, there is a minor contribution from oxidative metabolism, mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is responsible for a small fraction (approximately 7%) of canagliflozin's metabolism. nih.govjnjmedicalconnect.comdrugbank.com Other CYP isoforms like CYP2D6 and CYP2C9 may have a very minor role. nih.gov Canagliflozin has also been shown to be a weak inhibitor of several CYP enzymes, including CYP3A4, CYP2C9, CYP2B6, and CYP2C8, in in vitro assays. nih.gov
The table below summarizes the key enzymes theoretically involved in the biotransformation of Methoxy Canagliflozin, based on data for canagliflozin.
| Enzyme Family | Specific Enzyme | Role in Metabolism | Reference |
| Uridine Diphosphate-Glucuronosyltransferase (UGT) | UGT1A9 | Major pathway: Formation of M7 (O-glucuronide metabolite) | nih.govjnjmedicalconnect.comnih.gov |
| UGT2B4 | Major pathway: Formation of M5 (O-glucuronide metabolite) | nih.govjnjmedicalconnect.comnih.gov | |
| Cytochrome P450 (CYP) | CYP3A4 | Minor pathway: Oxidative metabolism | nih.govjnjmedicalconnect.comdrugbank.com |
| CYP2D6 | Minimal contribution to oxidative metabolism | nih.gov | |
| CYP2C9 | Minimal contribution to oxidative metabolism | nih.gov |
Characterization of Potential Metabolic Pathways (e.g., O-glucuronidation, hydroxylation)
Based on studies with canagliflozin, the theoretical metabolic pathways for this compound are well-defined. The dominant pathway is O-glucuronidation, where a glucuronic acid moiety is attached to the parent molecule, leading to the formation of two major inactive metabolites, M5 and M7. nih.govjnjmedicalconnect.comnih.gov This process primarily occurs in the liver. nih.govnih.gov
The following diagram illustrates the theoretical metabolic pathways for this compound.
Figure 1: Theoretical Metabolic Pathways of this compound
Preclinical Absorption and Distribution Studies (Theoretical implications for related compounds)
The absorption and distribution of a drug are critical pharmacokinetic parameters that influence its efficacy and safety.
Assessment of Membrane Permeability and Transport Mechanisms (Theoretical)
Canagliflozin exhibits rapid absorption after oral administration, with peak plasma concentrations reached within 1-2 hours. jnjmedicalconnect.comnih.gov The mean absolute oral bioavailability is approximately 65%. jnjmedicalconnect.comresearchgate.net
In terms of membrane transport, canagliflozin is a substrate for efflux transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein-2 (MRP2). nih.govnih.gov However, it is not a substrate for major uptake transporters like organic anion transporting polypeptides (OATP1B1, OATP1B3), organic anion transporters (OAT1, OAT3), or organic cation transporters (OCT1, OCT2). nih.govnih.gov Canagliflozin acts as an inhibitor of SGLT2 from the extracellular side of the cell membrane. nih.govnih.gov
Protein Binding Characteristics (Theoretical)
Canagliflozin is highly bound to plasma proteins, with a binding affinity of approximately 99%. nih.govjnjmedicalconnect.comdrugbank.com The primary binding protein is albumin. nih.govjnjmedicalconnect.comdrugbank.com This high degree of protein binding limits the amount of free drug available to exert its pharmacological effect and to be cleared from the body.
Theoretical Excretion Pathways
Following metabolism, canagliflozin and its metabolites are eliminated from the body through both renal and fecal routes. jnjmedicalconnect.comnih.gov Approximately 33% of an administered radioactive dose is excreted in the urine, primarily as O-glucuronide metabolites, with less than 1% excreted as the unchanged drug. drugbank.comnih.gov The majority of the dose is eliminated in the feces, with about 41.5% as unchanged canagliflozin, 7% as a hydroxylated metabolite, and 3.2% as an O-glucuronide metabolite. jnjmedicalconnect.com The terminal half-life of canagliflozin is approximately 10.6 to 13.1 hours. nih.govjnjmedicalconnect.com
The table below outlines the theoretical excretion profile of this compound.
| Excretion Route | Form of Excreted Compound | Percentage of Dose | Reference |
| Urine | O-glucuronide metabolites | ~33% | drugbank.comnih.gov |
| Unchanged Drug | <1% | drugbank.com | |
| Feces | Unchanged Drug | 41.5% | jnjmedicalconnect.com |
| Hydroxylated Metabolite | 7% | jnjmedicalconnect.com | |
| O-glucuronide Metabolite | 3.2% | jnjmedicalconnect.com |
Structure Activity Relationship Sar Studies Incorporating Methoxy Substitution in Sglt2 Inhibitors
Systematic Analysis of Methoxy (B1213986) Group Position and Its Impact on SGLT2 Inhibitory Potency and Selectivity
The precise placement of the methoxy substituent on the aromatic rings of SGLT2 inhibitors is a determining factor in their biological activity. Research into positional isomerism has provided valuable insights into the structural requirements for optimal inhibition.
The biological activity of SGLT2 inhibitors is highly sensitive to the position of substituents on the aglycone moiety. Studies on various C-aryl glucoside derivatives have shown that the location of a methoxy group can either enhance or diminish inhibitory potency. For instance, in one study of thiophenyl C-aryl glucoside SGLT2 inhibitors, the presence of a hydrophilic methoxy group on a distal aromatic ring was found to increase SGLT2 potency. nih.gov This suggests that the binding pocket of SGLT2 can accommodate and favorably interact with such a substitution.
Conversely, in a series of benzisothiazole-β-d-glucopyranoside inhibitors, 4-methoxy derivatives were found to be less potent than their corresponding alkyl analogues, indicating that for some scaffolds, a methoxy group in the para position may not be optimal for binding. nih.gov The effect of positional isomerism is not limited to potency; it also influences selectivity. The strategic placement of small lipophilic groups on the proximal benzene (B151609) ring of C-glucoside analogues has been shown to be crucial for achieving higher inhibitory potency toward SGLT2 over SGLT1. nih.gov
The antibacterial activity of phenolic acids, which are structurally simpler but share the feature of positional isomerism, has also been shown to be significantly influenced by the position of methoxyl substituents on the benzoic ring. nih.gov This principle underscores the general importance of substituent placement in determining biological interactions. nih.gov The characterization of individual positional isomers is therefore critical for establishing consistent manufacturing processes and understanding the structure-activity relationship. nih.gov
| Compound Series | Methoxy Position | Effect on SGLT2 Potency | Reference |
|---|---|---|---|
| Thiophenyl C-Aryl Glucosides | Distal Ring (Ring R) | Increased Potency | nih.gov |
| Benzisothiazole-β-d-glucopyranosides | 4-position | Less potent than alkyl analogues | nih.gov |
| C-Aryl Glycosides | 4-chloro-3-(4-methoxybenzyl) side chain | Maintained high potency (IC50 1-2 nM) | lookchem.com |
Canagliflozin (B192856) is a C-glucoside featuring a thiophene (B33073) ring, a structural feature that contributes to its metabolic stability compared to O-glucosides. acs.orgnih.gov The structure-activity relationship of canagliflozin and its analogues has been extensively studied to optimize its pharmacological properties. nih.gov When comparing methoxy-containing analogues to canagliflozin and other gliflozins like dapagliflozin (B1669812) and empagliflozin, several key differences emerge.
The potency and selectivity of SGLT2 inhibitors are defining characteristics. Canagliflozin itself is a highly potent and selective SGLT2 inhibitor. acs.org The introduction of a methoxy group, as seen in compounds with a 4-chloro-3-(4-methoxybenzyl) side chain, can result in analogues with very high potency, with IC50 values in the low nanomolar range, comparable to other leading gliflozins. lookchem.com However, the specific substitution pattern is critical. While some methoxy-substituted analogues maintain high potency, others may exhibit reduced activity. nih.gov
Selectivity for SGLT2 over SGLT1 is another crucial parameter. Canagliflozin is known to have a lower selectivity for SGLT2 over SGLT1 compared to some other gliflozins, which may lead to dual SGLT1/SGLT2 inhibition at therapeutic concentrations. researchgate.netnih.gov The substitution pattern on the aglycone moiety, including the presence and position of a methoxy group, can significantly alter this selectivity profile. researchgate.net For example, modifications to the distal aryl portion, where a methoxy group might be placed, can influence the interaction with both SGLT1 and SGLT2. nih.gov
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
|---|---|---|---|---|
| Canagliflozin | 4.2 | 660 | 157 | nih.gov |
| Dapagliflozin | 1.2 | 1400 | >1166 | nih.gov |
| Empagliflozin | 3.1 | 8300 | >2677 | nih.gov |
| Analogue with 4-chloro-3-(4-methoxybenzyl) side chain | ~1-2 | Data Not Available | Data Not Available | lookchem.com |
| Benzisothiazole analogue (16i, 4-methoxy) | <500 | >10000 | >20 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxy-Containing Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For SGLT2 inhibitors, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory potency. nih.govnih.gov
In the context of methoxy-containing analogues, QSAR models can elucidate the physicochemical properties of the methoxy group that contribute to or detract from SGLT2 inhibition. These models often incorporate descriptors related to hydrophilicity, steric bulk, and electronic effects. For example, a 2D QSAR study on thiophenyl derivatives indicated that the presence of more bulky and hydrophilic substituents, such as a methoxy group, at a specific position (ring R) led to an increase in SGLT2 potency. nih.gov This suggests that the model identified a region in the SGLT2 binding site where these properties are favorable.
Statistically robust QSAR models, often developed using techniques like genetic algorithm-multi linear regression (GA-MLR), can achieve high predictive power. nih.govresearchgate.net These models are validated through various statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.gov A successful QSAR model can then be used to predict the activity of novel methoxy-containing analogues, thereby guiding synthetic efforts towards more potent compounds. nih.gov The descriptors identified in these models can highlight the importance of features like the number of ring carbons near lipophilic atoms or the partial charges of atoms, providing a quantitative basis for the observed SAR. researchgate.net
Pharmacophore Development and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful tool in ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For SGLT2 inhibitors, pharmacophore models are developed based on the common structural features of known active compounds. researchgate.net
These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The development of a pharmacophore model for SGLT2 inhibitors can help in understanding how a methoxy group on the canagliflozin scaffold might interact with the receptor. The methoxy group, with its oxygen atom (a potential hydrogen bond acceptor) and methyl group (hydrophobic), can map onto specific features of the pharmacophore.
Structure-based pharmacophore design, which utilizes the 3D structure of the target protein, can provide even more precise models. frontiersin.org By analyzing the binding site of SGLT2, it is possible to identify pockets or regions where a methoxy substituent would be sterically and electronically favored. For example, a hydrophobic pocket in the receptor could favorably accommodate the methyl portion of the methoxy group. Ligand-based virtual screening using these pharmacophore models allows for the rapid filtering of large compound databases to identify novel potential SGLT2 inhibitors that possess the desired structural features, including appropriately positioned methoxy groups. researchgate.net
Analytical Research Methodologies for Methoxy Canagliflozin
Role of Methoxy (B1213986) Canagliflozin (B192856) as a Reference Standard in Pharmaceutical Analysis
In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis. Methoxy Canagliflozin serves as a crucial reference standard in the analysis of Canagliflozin. medchemexpress.comnih.gov Its primary role is in the identification and quantification of this specific impurity in the active pharmaceutical ingredient (API) and final drug product.
The use of a this compound reference standard is essential for:
Method Validation: To validate analytical methods, such as HPLC and UPLC, ensuring they are accurate, precise, and specific for the detection and quantification of this impurity. nih.govsmec.ac.in
Impurity Profiling: To accurately identify and quantify the levels of this compound in batches of Canagliflozin, ensuring they fall within the acceptable limits set by regulatory bodies.
Stability Studies: To assess the degradation pathways of Canagliflozin under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) and to identify if this compound is a degradation product. nih.gov
Development and Validation of Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for separating and quantifying this compound from the main Canagliflozin compound and other related impurities. The structural similarity between Canagliflozin and its impurities presents a significant analytical challenge, requiring highly selective methods. lcms.czwaters.com
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Canagliflozin and its impurities. nih.govsmec.ac.inwisdomlib.orgpharmascholars.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation. The development of a stability-indicating HPLC method is crucial for separating the drug from its degradation products and process-related impurities. nih.gov
Several HPLC methods have been developed and validated for the analysis of Canagliflozin, which are capable of separating impurities like this compound. Key parameters of these methods are often optimized to achieve the best resolution and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Supelcosil C18 (250 × 4.6 mm, 5 µm) nih.gov | Kromasil C18 (100 mm x 4.6 mm, 5 µm) smec.ac.in | X-bridge C18 (150mm×4.6 mm, 5µm) wisdomlib.org |
| Mobile Phase | 0.2% v/v Trifluoroacetic acid in water/Acetonitrile (B52724) (80:20% v/v) nih.gov | Acetonitrile: Water (pH 2.5 with orthophosphoric acid) (50:50 v/v) smec.ac.in | 0.1% w/v Orthophosphoric acid: Acetonitrile (60:40 v/v) wisdomlib.org |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min smec.ac.in | 1.0 mL/min wisdomlib.org |
| Detection | PDA at 290 nm nih.gov | UV at 260 nm smec.ac.in | UV at 230 nm wisdomlib.org |
| Column Temperature | Not specified | 30°C smec.ac.in | Ambient |
Ultra-Performance Liquid Chromatography (UPLC) Methods
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.govafjbs.com These features make UPLC an attractive option for the analysis of complex mixtures containing structurally similar compounds like Canagliflozin and its impurities. A review of analytical methods for Canagliflozin highlights the use of UPLC for its efficiency and reproducibility. afjbs.com
UltraPerformance Convergence Chromatography (UPC²), a form of UPLC that uses compressed carbon dioxide as the primary mobile phase, has also been effectively used for the separation of isomeric impurities of Canagliflozin, demonstrating rapid analysis times of around 11 minutes compared to 65 minutes for some RP-HPLC methods. lcms.czwaters.com
| Parameter | Method 1 | Method 2 (UPC²) |
|---|---|---|
| Column | Hypersil Gold (50 mm × 2.1 mm, 1.9 µm) nih.gov | ACQUITY UPC² Trefoil CEL2 (3.0 x 150 mm, 2.5 µm) lcms.cz |
| Mobile Phase | Methanol (B129727): 0.03 M Phosphate (B84403) buffer (80:20 v/v), pH 3.5 nih.gov | CO₂ and Methanol/Acetonitrile (50:50) with 0.2% Isopropylamine lcms.cz |
| Flow Rate | 0.4 mL/min nih.gov | 2.0 mL/min lcms.cz |
| Detection | UV at 240 nm nih.gov | UV at 290 nm lcms.cz |
| Column Temperature | Room Temperature nih.gov | 45°C lcms.cz |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is due to the compound's high molecular weight, low volatility, and thermal lability. For a compound to be analyzed by GC, it must be volatile enough to be vaporized in the GC inlet without decomposing. This compound, like Canagliflozin, would likely decompose at the high temperatures required for vaporization.
While derivatization techniques can be employed to increase the volatility of non-volatile compounds for GC analysis, this adds complexity to the sample preparation process and is not a commonly reported method for the analysis of Canagliflozin and its impurities. Liquid chromatography techniques remain the preferred methods for the analysis of these compounds.
Spectroscopic and Spectrometric Techniques for Identification and Purity Assessment
Alongside chromatographic techniques, spectroscopic and spectrometric methods are indispensable for the structural confirmation and purity assessment of this compound.
Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and structural elucidation of pharmaceutical impurities. nih.govresearchgate.net In the analysis of this compound, MS/MS is used to confirm its structure by providing information about its molecular weight and fragmentation patterns.
The process typically involves:
Ionization: The this compound molecule is ionized, commonly using electrospray ionization (ESI), to form a precursor ion.
First Mass Analysis: The precursor ion, which corresponds to the molecular weight of this compound, is selected in the first mass analyzer. For 2-Methoxy Canagliflozin (C₂₅H₂₇FO₆S), the expected molecular weight is approximately 474.54 g/mol . pharmaffiliates.com
Fragmentation: The selected precursor ion is then fragmented by collision-induced dissociation (CID), breaking it down into smaller, characteristic product ions.
Second Mass Analysis: The resulting product ions are separated in the second mass analyzer, generating a fragmentation spectrum.
By analyzing the fragmentation pattern, researchers can piece together the structure of the molecule and confirm the identity of the impurity. nih.govjpsionline.com For instance, the fragmentation of this compound would be expected to show losses of the methoxy group, parts of the glucose moiety, and fragments related to the thiophene (B33073) and fluorophenyl groups, providing a unique fingerprint for its identification. The use of high-resolution mass spectrometry (HRMS) can further enhance confidence in the identification by providing highly accurate mass measurements of both the precursor and product ions. jpsionline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound and its related compounds. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.
The structural confirmation of this compound, a derivative of Canagliflozin, relies on a suite of NMR experiments. Key one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle.
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl and thiophene rings, the protons of the glucose moiety, the methyl group, and crucially, the protons of the distinguishing methoxy group.
¹³C NMR (Carbon-13 NMR): This provides information on the different carbon atoms in the structure. The spectrum would display unique peaks for each carbon, including the carbons of the aromatic systems, the sugar ring, the methyl group, and the methoxy group.
2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, helping to identify adjacent protons within the glucose ring and on the aromatic structures.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of a proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for connecting the different fragments of the molecule, such as linking the C-glycoside to the diarylmethane moiety and confirming the position of the methoxy group on the glucopyranoside ring. acs.org
In the analysis of Canagliflozin derivatives, NMR is used to confirm the presence and location of specific functional groups, such as the sugar moiety and the methoxy group. acs.org Nested NMR experiments, which combine several standard pulse sequences into one measurement, can dramatically reduce data acquisition time for structural elucidation. nih.gov The complete analysis of these spectra allows for the full structural assignment of this compound, confirming its identity as Methyl 1-C-[3-[[5-(4-Fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-α-D-glucopyranoside. synthinkchemicals.com
UV-Spectrophotometry for Quantitative Analysis
UV-Spectrophotometry is a simple, cost-effective, and rapid analytical method used for the quantitative analysis of pharmaceutical compounds. For this compound, this technique is applicable due to the presence of chromophores—specifically the thiophene and fluorophenyl groups—which absorb ultraviolet radiation. While specific studies on this compound are not detailed, the methodology is well-established for the parent compound, Canagliflozin, and is directly transferable.
The quantitative determination of the compound involves measuring its absorbance at the wavelength of maximum absorption (λmax). For Canagliflozin and its derivatives dissolved in solvents like methanol or phosphate buffer, the λmax is consistently observed at approximately 290 nm. ajrconline.orgnih.govphmethods.netimpactfactor.org
The method is validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for its intended purpose. phmethods.netbamu.ac.inijpbs.com Key validation parameters include:
Linearity: A linear relationship between the absorbance and the concentration of the analyte is established over a specific range. For Canagliflozin, linearity has been demonstrated in concentration ranges such as 5-10 µg/mL and 1-25 µg/ml, with high correlation coefficients (r²) typically exceeding 0.999. phmethods.netbamu.ac.in
Accuracy: This is determined through recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. For Canagliflozin, accuracy is typically within the acceptable range of 98-102%. impactfactor.org
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) values expected to be less than 2%. bamu.ac.in
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
The table below summarizes typical validation parameters for the UV-spectrophotometric analysis of the closely related compound Canagliflozin, which are indicative of the performance expected for this compound analysis.
Interactive Table: UV-Spectrophotometry Validation Parameters for Canagliflozin Analysis
| Parameter | Reported Value | Reference |
|---|---|---|
| Wavelength (λmax) | ~290 nm | phmethods.netimpactfactor.org |
| Linearity Range | 5-10 µg/mL | phmethods.net |
| Correlation Coefficient (r²) | >0.999 | bamu.ac.incore.ac.uk |
| Accuracy (% Recovery) | 99.7% - 101.1% | phmethods.netimpactfactor.org |
| Limit of Detection (LOD) | 0.084 µg/mL - 2.38 µg/mL | phmethods.netimpactfactor.org |
Impurity Profiling and Forced Degradation Studies
Forced degradation (or stress testing) studies are the primary method used to identify potential degradation products and establish the degradation pathways of a drug substance. nih.gov These studies expose the API to stress conditions more severe than accelerated stability studies, as mandated by ICH guidelines. nih.gov For Canagliflozin, forced degradation studies have been performed under various conditions, leading to the identification of several degradation products (DPs). nih.gov The drug has been found to be labile under oxidative stress and certain hydrolytic conditions. nih.gov
The typical stress conditions applied in forced degradation studies for Canagliflozin include:
Acidic Hydrolysis: Treatment with acids like HCl. In some cases, the co-solvents used in the study, such as acetonitrile or methanol, can react with Canagliflozin under acidic conditions to form pseudo-degradation products. nih.gov
Alkaline Hydrolysis: Exposure to bases like NaOH. Canagliflozin has been reported to be particularly sensitive to alkali degradation. ajrconline.org
Oxidative Degradation: Use of oxidizing agents like hydrogen peroxide (H₂O₂). This condition has been shown to cause significant degradation. nih.gov
Thermal Degradation: Exposing the solid drug to high temperatures. Canagliflozin has shown relative stability under thermal stress compared to other conditions. ajrconline.org
Photolytic Degradation: Exposing the drug to UV or fluorescent light to assess its photosensitivity. core.ac.uk
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF/MS/MS) are used to separate and characterize the degradation products formed during these studies. nih.govnih.gov These methods can effectively separate impurities from the parent drug, allowing for their identification and quantification.
The table below summarizes the findings from forced degradation studies on Canagliflozin.
Interactive Table: Summary of Forced Degradation Studies on Canagliflozin
| Stress Condition | Reagent/Condition | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | HCl | Degradation observed; potential for reaction with co-solvents to form pseudo-DPs. | core.ac.uknih.gov |
| Alkaline Hydrolysis | NaOH | Significant degradation observed. | ajrconline.orgcore.ac.uk |
| Oxidation | H₂O₂ | The drug was found to be labile, forming degradation products DP1 and DP2. | nih.gov |
| Thermal Stress | Heat | Relatively stable compared to other stress conditions. | ajrconline.orgcore.ac.uk |
Theoretical and Computational Studies on Methoxy Canagliflozin
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. researchgate.netekb.eg These calculations solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, which in turn dictate its structure, stability, and reactivity. nih.govescholarship.orgscienceopen.com
For a molecule like Methoxy (B1213986) Canagliflozin (B192856), DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize its three-dimensional geometry and compute various electronic descriptors. nih.govchemrxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. chemrxiv.org
Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP visualizes the charge distribution, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.
Table 1: Illustrative Quantum Chemical Properties of Methoxy Canagliflozin Note: The following data are representative values based on typical quantum chemical calculations for similar aromatic compounds and are for illustrative purposes, as specific published data for this compound is not available.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms; Positive potential around hydroxyl protons. | Predicts sites for electrophilic and nucleophilic interactions. |
Molecular Dynamics Simulations of Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In pharmacology, MD simulations provide high-resolution insights into how a ligand, such as this compound, interacts with its biological target, the sodium-glucose cotransporter 2 (SGLT2) protein. rsc.orgnih.gov
The process begins with a starting structure, often derived from the X-ray crystal structure of the target protein with a similar ligand bound. rsc.org An MD simulation calculates the forces between atoms and uses them to simulate the complex's dynamic behavior in a solvated environment over a period of nanoseconds or longer. frontiersin.org This allows for the assessment of the stability of the ligand within the binding pocket and the nature of the key interactions that hold it in place. nih.gov
For SGLT2 inhibitors like Canagliflozin, studies have shown that binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding site. rsc.org Van der Waals forces also play a significant role in the binding of inhibitors to SGLT1/2. rsc.org The stability of the complex can be evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. frontiersin.org Lower RMSD values generally indicate a more stable binding configuration. frontiersin.org The binding free energy, which quantifies the affinity of the ligand for the protein, can also be calculated to compare the potency of different inhibitors. nih.gov
Table 2: Key Interacting Residues in the SGLT2 Binding Site for Gliflozin Analogs Note: This table is based on published simulation data for Canagliflozin and other SGLT2 inhibitors. It is expected that this compound would engage with a similar set of residues.
| Residue | Type of Interaction |
| His80 | Hydrogen Bond, Hydrophobic |
| Glu99 | Hydrogen Bond |
| Phe98 | Hydrophobic |
| Trp291 | π-π Stacking with the aromatic ring of the inhibitor |
| Asn75 | Hydrogen Bond |
| Ser287 | Hydrogen Bond |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
Before a compound can become a viable drug, it must possess favorable ADME properties. nih.gov In silico (computer-based) methods are widely used in the early stages of drug discovery to predict these properties from a molecule's chemical structure, thereby reducing the risk of late-stage failures. nih.govnih.gov These predictive models are typically built using data from large libraries of known compounds.
For this compound, various ADME parameters can be computationally estimated. These predictions help to assess its potential drug-likeness. Key parameters include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) indicate how well the compound might be absorbed from the gut.
Distribution: Parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. For a peripherally acting drug like an SGLT2 inhibitor, low BBB penetration is often desirable. mdpi.com
Metabolism: Computational models can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. Identifying potential sites of metabolism on the molecule can guide structural modifications to improve stability.
Excretion: Properties related to renal (kidney) or biliary (liver) clearance can be estimated.
Drug-Likeness Rules: Compliance with rules such as Lipinski's Rule of Five provides a general assessment of whether a compound has physicochemical properties consistent with orally active drugs.
Table 3: Illustrative In Silico ADME Predictions for this compound Note: These values are for illustrative purposes and represent typical outputs from ADME prediction software for a molecule with a structure similar to this compound. Specific experimental or published computational data is not available.
| ADME Parameter | Predicted Outcome | Implication |
| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability. |
| Human Intestinal Absorption (HIA) | >90% | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. |
| Aqueous Solubility (logS) | -4.5 | Moderately soluble. |
Q & A
Q. What are the primary mechanisms by which methoxy canagliflozin exerts its anti-atherosclerotic effects in preclinical models?
this compound reduces atherosclerosis severity by modulating hepatic amino acid metabolism, particularly arginine synthesis. Key methodologies include:
- Targeted metabolomics : Quantify hepatic levels of amino acids (e.g., L-citrulline, L-arginine) using liquid chromatography-mass spectrometry (LC-MS) .
- Transcriptome analysis : Perform RNA sequencing on liver tissue from ApoE<sup>-/-</sup> mice to identify pathways altered by treatment, such as amino acid transporters and nitric oxide synthase regulators .
Q. What experimental models are most appropriate for studying the metabolic effects of this compound?
- Murine models : Use ApoE<sup>-/-</sup> mice fed a high-fat diet to simulate atherosclerosis and assess lipid metabolism and inflammation markers (e.g., serum IL-6, TNF-α) .
- In vitro systems : Employ primary hepatocytes or renal proximal tubule cells to study glucose uptake inhibition and AMPK activation .
Q. How should researchers standardize analytical methods for characterizing this compound and its derivatives?
- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity and stability .
- Spectroscopy : Confirm structural integrity via <sup>1</sup>H-NMR (e.g., characteristic peaks for methoxy and thiophene groups) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?
- 23-Factorial Design : Test variables like excipient concentration (e.g., sodium starch glycolate), spheronization speed (600–900 rpm), and time (10–15 minutes). Analyze responses (disintegration time, drug release) using Design Expert 12.0 to identify optimal conditions .
- Quality-by-Design (QbD) : Apply risk assessment matrices to prioritize critical formulation parameters and validate robustness via Monte Carlo simulations .
Q. How should conflicting data on cardiovascular benefits vs. amputation risks be reconciled in clinical trials?
- Post hoc analysis : Stratify data by baseline comorbidities (e.g., peripheral vascular disease) using Cox proportional hazards models. For example, in the CANVAS Program, the amputation hazard ratio (HR: 1.97) was offset by cardiovascular risk reduction (HR: 0.86 for primary outcomes) .
- Meta-regression : Pool data from CANVAS, CANVAS-R, and CREDENCE trials to assess heterogeneity in amputation risk across subgroups (e.g., HbA1c levels, renal function) .
Q. What systems biology approaches elucidate the molecular mechanisms of this compound in diabetic kidney disease (DKD)?
- Network interference analysis : Integrate omics data (transcriptomics, proteomics) with literature-curated DKD pathways to identify drug-disease interaction nodes (e.g., TGF-β1, collagen IV) .
- Biomarker validation : Measure candidate biomarkers (e.g., urinary CCL2, serum MMP-7) in phase 3 trial cohorts (e.g., CANTATA-SU) using multiplex assays .
Q. How do statistical methodologies address non-normal data distributions in preclinical studies?
- Non-parametric tests : Apply Kruskal-Wallis with Dunn’s post hoc correction for skewed data (e.g., urine albumin-to-creatinine ratios) .
- Bootstrapping : Generate 95% confidence intervals for median values in small-sample studies (e.g., n < 30) to improve reliability .
Contradiction Analysis and Methodological Pitfalls
Q. Why do some studies report divergent effects of this compound on body weight and renal parameters?
- Confounding variables : Control for baseline differences in BMI, diabetes duration, and concomitant medications (e.g., metformin) using multivariable regression .
- Endpoint variability : Standardize renal outcome definitions (e.g., "40% eGFR decline" vs. "doubling of serum creatinine") across trials to reduce heterogeneity .
Q. How can researchers mitigate bias in post hoc analyses of cardiovascular outcomes?
- Prespecified endpoints : Adhere to regulatory guidelines (e.g., FDA-approved statistical analysis plans) to avoid data dredging. The CANVAS Program predefined its hierarchical testing sequence for efficacy and safety outcomes .
- Sensitivity analyses : Replicate findings using multiple imputation for missing data and propensity score matching for baseline imbalances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
